Praeruptorin E
Overview
Description
Praeruptorin E, also known as Praeruptorin G, is a cardiotonic agent isolated from Peucedanum praeruptorum Dunn . It has a selective cardiac calcium channel agonistic effect .
Synthesis Analysis
The accumulation of pyranocoumarins, the main active ingredient of Peucedanum praeruptorum Dunn, is strictly regulated by key enzyme genes in the coumarin biosynthesis pathway . The coumarin content in the roots was the highest before blotting and was the lowest after flowering . Particularly, the content of Praeruptorin A, Praeruptorin B, and Praeruptorin E was reduced to the lowest in roots after flowering .Molecular Structure Analysis
The molecular formula of Praeruptorin E is C24H28O7 . It has a molecular weight of 428.47 .Physical And Chemical Properties Analysis
Praeruptorin E is a powder with a molecular formula of C24H28O7 and a molecular weight of 428.47 . It has a CAS Number of 78478-28-1 .Scientific Research Applications
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Respiratory Ailments Treatment
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Hypertension Treatment
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Osteoporosis Treatment
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Huntington’s Disease Treatment
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Cancer Treatment
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Anti-inflammatory Treatment
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Anti-Inflammatory Effects
- Praeruptorin E, as part of the extracts of P. praeruptorum, has been reported to have anti-inflammatory effects .
- In a study, rat hepatocytes were used, which produce proinflammatory mediator nitric oxide (NO) in response to proinflammatory cytokine interleukin 1β (IL-1β). A methanol extract of P. praeruptorum roots, which suppressed IL-1β-induced NO production, was fractionated into three crude fractions based on hydrophobicity. The ethyl acetate (EtOAc)-soluble fraction markedly inhibited NO production. After this fraction was purified, three biologically active compounds were identified as praeruptorins A, B, and E .
- The IC50 values obtained in this study were as follows: praeruptorin A > praeruptorin B > praeruptorin E. The suppression activity to reduce NO production was high when an angeloyl group was a substituent at C-4’, such as praeruptorin B, whereas it was lower when an acetyl group was a substituent at C-4’, such as praeruptorin A .
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Neuroprotection
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Reversal of Multidrug Resistance
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Antidepressant Effects
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Osteogenic Effects
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Modulating P-glycoprotein (Pgp)
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Anti-Inflammatory Effects
- Praeruptorin E, as part of the extracts of P. praeruptorum, has been reported to have anti-inflammatory effects .
- In a study, rat hepatocytes were used, which produce proinflammatory mediator nitric oxide (NO) in response to proinflammatory cytokine interleukin 1β (IL-1β). A methanol extract of P. praeruptorum roots, which suppressed IL-1β-induced NO production, was fractionated into three crude fractions based on hydrophobicity. The ethyl acetate (EtOAc)-soluble fraction markedly inhibited NO production. After this fraction was purified, three biologically active compounds were identified as praeruptorins A, B, and E .
- The IC50 values obtained in this study were as follows: praeruptorin A > praeruptorin B > praeruptorin E. The suppression activity to reduce NO production was high when an angeloyl group was a substituent at C-4’, such as praeruptorin B, whereas it was lower when an acetyl group was a substituent at C-4’, such as praeruptorin A .
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Neuroprotection
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Reversal of Multidrug Resistance
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Antidepressant Effects
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Osteogenic Effects
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Modulating P-glycoprotein (Pgp)
Safety And Hazards
Future Directions
Based on reported data about the pharmacological properties of praeruptorins and semisynthetic derivatives of them, it is hopeful that in the near future more studies focus on the discovery of the new application and therapeutic uses of these bioactive compounds and understanding the specific mechanisms of them .
properties
IUPAC Name |
[(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVJROSOIXJGR-WLISBCLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Praeruptorin E | |
CAS RN |
78478-28-1 | |
Record name | Praeruptorin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078478281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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